1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine
Description
1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O/c19-15-5-7-16(8-6-15)23-9-11-24(12-10-23)17(25)13-1-3-14(4-2-13)18(20,21)22/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOHGAMIPHBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine typically involves the reaction of 4-chlorophenylpiperazine with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include:
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
- Purification: Column chromatography or recrystallization
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory, analgesic, or antipsychotic effects.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with neurotransmitter receptors, such as serotonin or dopamine receptors.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)piperazine
- 4-(trifluoromethyl)benzoyl chloride
- Other piperazine derivatives
Uniqueness
1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of both a chlorophenyl and a trifluoromethylbenzoyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
